molecular formula C17H16N4O2 B13576264 2-(3-methylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

2-(3-methylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B13576264
M. Wt: 308.33 g/mol
InChI Key: IYUUTJNKJYFZRY-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a phenyl group, and a methylphenoxy moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole intermediate.

    Introduction of the Methylphenoxy Moiety: The methylphenoxy group is incorporated through an etherification reaction, where a methylphenol derivative reacts with an appropriate leaving group on the triazole-phenyl intermediate.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an acyl chloride or anhydride reacts with the amine group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups may facilitate binding to enzymes, receptors, or other proteins, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and phenyl group but differ in the overall structure and functional groups.

    Phenoxyacetamides: Compounds with a phenoxyacetamide moiety but different substituents on the aromatic ring or acetamide group.

Uniqueness

2-(3-methylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C17H16N4O2/c1-12-6-5-9-14(10-12)23-11-15(22)18-17-19-16(20-21-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,18,19,20,21,22)

InChI Key

IYUUTJNKJYFZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NNC(=N2)C3=CC=CC=C3

Origin of Product

United States

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